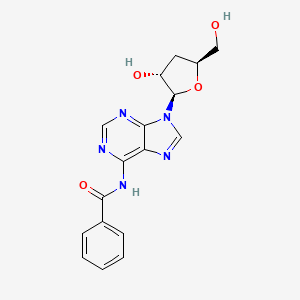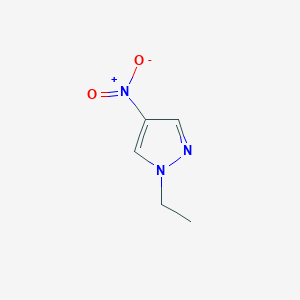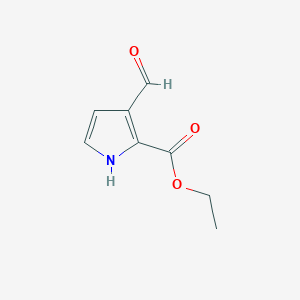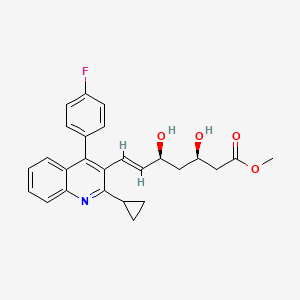
N6-Benzoyl-3'-deoxyadenosine
Descripción general
Descripción
N6-Benzoyl-3’-deoxyadenosine is a highly potent compound used for studying virus infections and tumors . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides . The IUPAC name for this compound is N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide .
Synthesis Analysis
The synthesis of N6-Benzoyl-3’-deoxyadenosine involves complex chemical reactions. The stability of N6-phenoxyacetyl-deoxyadenosine versus depurination in acidic conditions used in the detritylation step was favorably compared with that of the classic N6-benzoyl protected adenine .Molecular Structure Analysis
The molecular formula of N6-Benzoyl-3’-deoxyadenosine is C17H17N5O4 . The molecular weight is 355.35 . The InChI Key is GNPRDDYSJSKPJF-XWCIJXRUSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of N6-Benzoyl-3’-deoxyadenosine include a molecular weight of 355.35 . The compound appears as a white powder . The density is 1.6±0.1 g/cm3 .Aplicaciones Científicas De Investigación
N6-Benzoyl-3’-deoxyadenosine in Scientific Research
N6-Benzoyl-3’-deoxyadenosine is a chemical compound with several applications in scientific research. Below are detailed sections focusing on unique applications:
Nucleoside and Oligonucleotide Synthesis: This compound plays a pivotal role as a reagent for nucleoside or oligonucleotide synthesis, which is fundamental in studying DNA-protein interactions, gene expression, and molecular biology research .
Anticancer Research: It is used in anticancer mechanisms that rely on the inhibition of DNA synthesis and induction of apoptosis. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
DNA Damage and Repair Studies: N6-Benzoyl-3’-deoxyadenosine and its analogs are used in research focusing on DNA damage and repair mechanisms, contributing to understanding genetic material’s stability and integrity .
Gene Expression Studies: The compound is involved in studies related to gene expression levels and transcriptional profiling, providing insights into the epigenetic regulation of genes .
DNA Methylation Analysis: Research suggests that N6-Benzoyl-3’-deoxyadenosine may be involved in the methylation of adenine in DNA, which has implications for understanding epigenetic modifications in vertebrates .
Photocleavable ‘Caging’ Functionalities: It has been used to alter normal biomolecular processes through photocleavable ‘caging’ functionalities, which have broad applications in controlling biological reactions with light .
Safety and Hazards
Mecanismo De Acción
Target of Action
N6-Benzoyl-3’-deoxyadenosine is a purine nucleoside analog . The primary targets of N6-Benzoyl-3’-deoxyadenosine are likely to be enzymes involved in DNA synthesis and repair, given the known interactions of other deoxyadenosine analogs .
Mode of Action
Based on the behavior of similar compounds, it may interact with its targets by integrating into the dna structure during replication, thereby disrupting the process and leading to dna damage .
Biochemical Pathways
N6-Benzoyl-3’-deoxyadenosine, as a deoxyadenosine analog, may affect the biochemical pathways involved in DNA synthesis and repair . This could lead to downstream effects such as the induction of apoptosis or cell cycle arrest, which are common responses to DNA damage.
Result of Action
The molecular and cellular effects of N6-Benzoyl-3’-deoxyadenosine’s action would likely involve DNA damage, potentially leading to cell cycle arrest and apoptosis . This could result in the inhibition of cell proliferation, particularly in cancer cells.
Action Environment
The action, efficacy, and stability of N6-Benzoyl-3’-deoxyadenosine could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity . Additionally, the presence of other substances, such as enzymes or proteins that interact with N6-Benzoyl-3’-deoxyadenosine, could also influence its action.
Propiedades
IUPAC Name |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-7-11-6-12(24)17(26-11)22-9-20-13-14(18-8-19-15(13)22)21-16(25)10-4-2-1-3-5-10/h1-5,8-9,11-12,17,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPRDDYSJSKPJF-XWCIJXRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434349 | |
| Record name | AG-H-07088 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Benzoyl-3'-deoxyadenosine | |
CAS RN |
76902-49-3 | |
| Record name | AG-H-07088 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)